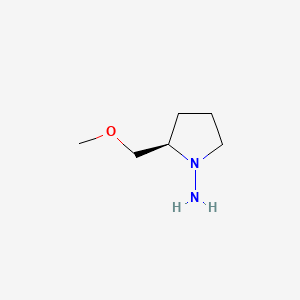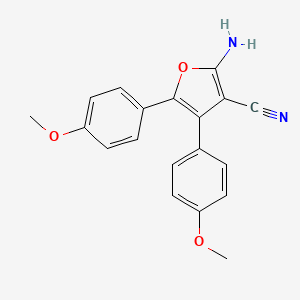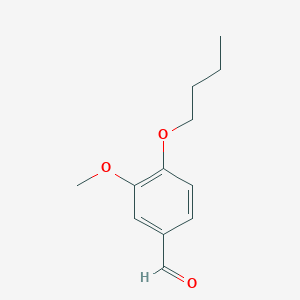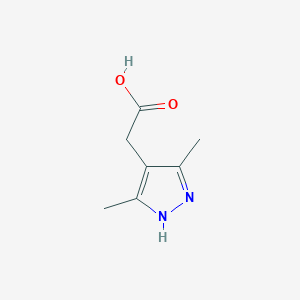
(4-Propionyl-phenoxy)-acetic acid
Descripción general
Descripción
“(4-Propionyl-phenoxy)-acetic acid” belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It is an arylaliphatic acid used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .
Synthesis Analysis
The synthesis of phenoxy acetamide and its derivatives has been studied extensively . In 2013, a research group synthesized a series of (4-benzoyl-phenoxy)-acetic acid analogs and evaluated their in-vitro anti-oxidant effects .Molecular Structure Analysis
The molecular formula of “(4-Propionyl-phenoxy)-acetic acid” is C11H12O4 . The average mass is 208.211 Da and the monoisotopic mass is 208.073563 Da .Chemical Reactions Analysis
Phenoxy acetamide and its derivatives have been studied for their synthesis and pharmacological activities . The compounds have been evaluated against in-vitro anti-oxidant effects by using 1, 1-diphenyl-1-picrylhydrazyl (DPPH), hydrogen peroxide (H2O2), and nitric oxide (NO) radical scavenging assays .Aplicaciones Científicas De Investigación
Synthesis and Derivatization
- (4-Propionyl-phenoxy)-acetic acid has been explored in the synthesis of various chemical compounds. For instance, Imfeld et al. (1982) conducted research on the synthesis of O-{(+)-D-2-[4-(4-(trifluoromethyl)phenoxy)phenoxy]propionyl}-acetone oxime, involving (4-Propionyl-phenoxy)-acetic acid derivatives (Imfeld, Suchý, Vogt, Lukac, Schlageter, Widmer, & Boguth, 1982).
- Another study by Nuhu et al. (2012) utilized a similar compound for the determination of phenoxy herbicides in water samples, employing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Analytical Methods in Food and Environmental Sciences
- Yuan et al. (2018) developed a method for determining phenoxy carboxylic acid herbicides in food crops. This method combined magnetic solid-phase extraction with dispersive liquid–liquid microextraction, followed by ultra-high performance liquid chromatography-tandem mass spectrometry (Yuan, Liu, Zhao, Zhao, & Zhao, 2018).
- A study by von Jagow et al. (1968) observed the metabolism of (4′-propionyl)-acetanilide in rabbits, indicating potential applications of related compounds in biological research (von Jagow, Kiese, & Lenk, 1968).
Applications in Biotechnology
- Yu et al. (2002) investigated the use of propionic and related acids in biotechnology, particularly in the production of polyhydroxyalkanoates by Ralstonia eutropha. This research highlights the potential of these compounds in bioplastic production (Yu, Si, Keung, & Wong, 2002).
Anti-Mycobacterial Research
- Research by Yar et al. (2006) involved the synthesis of phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities, indicating the potential pharmaceutical applications of these compounds (Yar, Siddiqui, & Ali, 2006).
Safety And Hazards
Direcciones Futuras
“(4-Propionyl-phenoxy)-acetic acid” is a product for proteomics research . The literature suggests that the chemical diversity of phenoxy acetamide and its derivatives provides an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and open new avenues in various fields, including pharmaceuticals, agriculture, and material sciences.
Propiedades
IUPAC Name |
2-(4-propanoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-10(12)8-3-5-9(6-4-8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTYYZZUMRUNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367980 | |
| Record name | (4-Propionyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propionyl-phenoxy)-acetic acid | |
CAS RN |
6501-31-1 | |
| Record name | (4-Propionyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)









![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)
